Tetraphenylcyclopentadienone Tetraphenylcyclopentadienone Tetraphenylcyclopentadienone is a stilbenoid.
Brand Name: Vulcanchem
CAS No.: 479-33-4
VCID: VC21176236
InChI: InChI=1S/C29H20O/c30-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(29)24-19-11-4-12-20-24/h1-20H
SMILES: C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C29H20O
Molecular Weight: 384.5 g/mol

Tetraphenylcyclopentadienone

CAS No.: 479-33-4

Cat. No.: VC21176236

Molecular Formula: C29H20O

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

Tetraphenylcyclopentadienone - 479-33-4

Specification

CAS No. 479-33-4
Molecular Formula C29H20O
Molecular Weight 384.5 g/mol
IUPAC Name 2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-one
Standard InChI InChI=1S/C29H20O/c30-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(29)24-19-11-4-12-20-24/h1-20H
Standard InChI Key PLGPSDNOLCVGSS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Basic Information and Chemical Identity

Tetraphenylcyclopentadienone, also known by synonyms such as Tetracyclone or Cyclone, is an organic compound with the molecular formula C29H20O . This cyclic dienone consists of a cyclopentadienone core with four phenyl substituents attached to the carbon atoms of the cyclopentadiene ring . Unlike the parent compound cyclopentadienone, which readily dimerizes at room temperature, tetraphenylcyclopentadienone remains stable under normal conditions due to steric hindrance provided by the four phenyl groups .

The compound is registered with CAS number 479-33-4 and has a molecular weight of 384.47 g/mol . Other synonyms include TC, Tetracyclon, and TETRACYCLONE, though in scientific literature it is most commonly referred to by its full chemical name to avoid confusion . The compound's stable nature and distinctive reactivity patterns have made it valuable in various synthetic pathways and applications.

Historical Context

Physical and Chemical Properties

Tetraphenylcyclopentadienone exists as a dark purple to black crystalline solid with distinctive physical properties that facilitate its identification and purification . The compound's most notable characteristic is its deep color, which results from its extensively conjugated π-electron system. This conjugation also contributes to the compound's relative stability compared to simpler cyclopentadienone derivatives.

The compound exhibits good solubility in organic solvents such as benzene but is insoluble in water, which is consistent with its highly aromatic, nonpolar structure . Its stability allows for storage at room temperature when properly sealed in a dry environment, though it is sensitive to light and should be protected accordingly .

Physical Property Data

The following table summarizes the key physical properties of tetraphenylcyclopentadienone:

PropertyValueSource
Melting Point217-220°C
Boiling Point471.14°C (estimate)
Density1.0511 g/cm³ (estimate)
Refractive Index1.6020 (estimate)
Physical FormFine Crystalline Powder
ColorBlack to dark purple
Water SolubilityInsoluble
Solubility in Organic SolventsSoluble in benzene and other organic solvents
StabilityStable, light sensitive, combustible

The melting point of pure tetraphenylcyclopentadienone is reported as 219°C in one synthesis procedure, which falls within the literature range of 217-220°C . This property can serve as an important criterion for verifying the purity of synthesized samples.

Molecular Structure and Bonding

The molecular structure of tetraphenylcyclopentadienone features several interesting characteristics that influence its chemical behavior and reactivity. X-ray crystallographic studies have provided detailed insights into the compound's structural arrangement and bond dimensions.

Spatial Arrangement

A particularly noteworthy feature of tetraphenylcyclopentadienone is the three-dimensional arrangement of the phenyl groups. These adopt a "propeller" configuration in the molecule's 3D conformation . Due to steric repulsion between adjacent phenyl rings, they are rotated out of the plane of the central cyclopentadienone ring . This arrangement contributes significantly to the compound's stability by preventing dimerization, a reaction that readily occurs with the unsubstituted cyclopentadienone.

The propeller-like arrangement also creates a distinct steric environment around the cyclopentadienone core, which influences the reactivity and selectivity observed in various reactions, particularly in Diels-Alder cycloadditions.

Synthesis Methods

Tetraphenylcyclopentadienone can be prepared through several synthetic routes, with the double aldol condensation being the most common and efficient approach. The various methodologies for synthesizing this compound are detailed below.

Double Aldol Condensation

The most widely employed method for synthesizing tetraphenylcyclopentadienone involves a double aldol condensation between benzil and 1,3-diphenylacetone (dibenzyl ketone) in the presence of a basic catalyst . This procedure typically provides high yields and relatively pure product.

A standard procedure involves dissolving benzil (6.3g, 0.03mol) and 1,3-diphenylacetone (6.3g, 0.03mol) in 60mL of ethanol and heating the mixture with stirring . When the mixture begins to reflux, a solution of potassium hydroxide (0.8g in 8mL of ethanol) is added dropwise, and the reaction is allowed to proceed for about 2 hours until a black precipitate forms . After cooling to room temperature, the precipitate is filtered, washed with ethanol three times, and dried to obtain the product with approximately 90% yield . The melting point of the resulting product (219°C) serves as a confirmation of its identity and purity .

Alternative Synthetic Routes

Several alternative methods for synthesizing tetraphenylcyclopentadienone have been reported:

  • Action of phenylmagnesium bromide on benzaldiphenylmaleide .

  • A multistep process involving reduction, dehydration, and oxidation of methylenedesoxybenzoin, which is obtained by condensing formaldehyde with desoxybenzoin .

  • A three-step synthesis starting from benzaldehyde, proceeding through benzoin and benzil intermediates .

These alternative methods may be advantageous in specific contexts, depending on reagent availability and desired scale, though the double aldol condensation remains the most common approach in both research and teaching laboratories.

Chemical Reactivity and Applications

Tetraphenylcyclopentadienone exhibits rich chemical reactivity, particularly in cycloaddition reactions, making it valuable in various synthetic applications. Its distinctive reactivity profile has led to numerous applications in both organic and organometallic chemistry.

Diels-Alder Reactions

The central ring of tetraphenylcyclopentadienone readily serves as a diene in Diels-Alder reactions with various dienophiles . This reactivity has been extensively studied and exploited in organic synthesis:

  • Reaction with benzyne leads to the formation of 1,2,3,4-tetraphenylnaphthalene .

  • Reaction with diphenylacetylene produces hexaphenylbenzene .

  • Diels-Alder reactions with 1,3,5-hexatriynes yield 1,2-diethynyl-3,4,5,6-tetraphenylbenzene derivatives, showing good selectivity toward the central carbon-carbon triple bond of the triyne .

These Diels-Alder reactions can be performed under both conventional heating and microwave irradiation conditions, with the latter often providing advantages in terms of reaction time and efficiency . The selectivity observed in these reactions appears to be governed predominantly by the steric demands of the end-groups of the triyne partners .

Applications in Materials Science

Tetraphenylcyclopentadienone serves as a precursor to various graphene-like molecules, including coronene derivatives, which are of interest in materials science research . Recent studies have explored the use of tetraphenylcyclopentadienone in the preparation of microporous organic polymers (MOPs) for selective adsorption of CO2 . This application highlights the compound's potential importance in environmental technologies focused on carbon capture.

The compound has also found application in efficient cyclone systems or re-circulation systems for capturing fine active pharmaceutical ingredients and food ingredients . This industrial application leverages the compound's physical properties and stability.

Applications in Organometallic Chemistry

Tetraarylcyclopentadienones, including tetraphenylcyclopentadienone, constitute a well-studied class of ligands in organometallic chemistry . A notable example is the Shvo catalyst, which is derived from tetraphenylcyclopentadienone and is useful for certain hydrogenation reactions . This catalyst exemplifies how the structural features of tetraphenylcyclopentadienone can be exploited in the design of effective organometallic catalysts.

Other Synthetic Applications

Several additional applications of tetraphenylcyclopentadienone in synthesis have been reported:

  • Pentaphenylpyridine derivatives can be prepared via a Diels-Alder reaction between tetraphenylcyclopentadienone and benzonitrile .

  • The compound provides an effective alternative to DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in the aromatization of porphyrins .

  • Various Diels-Alder adducts of tetraphenylcyclopentadienone can be further elaborated by desilylation and oxidative homocoupling to provide dimeric products .

These diverse applications underscore the versatility of tetraphenylcyclopentadienone as a synthetic building block in organic chemistry.

Recent Research Developments

Research interest in tetraphenylcyclopentadienone continues to evolve, with several recent developments expanding the compound's applications and understanding of its reactivity.

Advanced Synthetic Methods

Recent research has explored optimized conditions for Diels-Alder cycloaddition reactions involving tetraphenylcyclopentadienone. Studies have compared conventional heating methods with microwave irradiation approaches, finding that microwave conditions can offer advantages in terms of reaction efficiency and selectivity . These findings contribute to more sustainable synthetic practices by potentially reducing energy requirements and reaction times.

Materials Science Applications

Innovative applications of tetraphenylcyclopentadienone in materials science have emerged, particularly in the development of porous organic polymers. Research has demonstrated the compound's utility in creating hypercrosslinked microporous polymers with selective CO2 adsorption properties . This application highlights the potential role of tetraphenylcyclopentadienone-derived materials in addressing environmental challenges related to carbon capture and sequestration.

The continued exploration of tetraphenylcyclopentadienone in materials science is likely to reveal additional applications, particularly in areas where highly conjugated aromatic systems offer advantageous properties.

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